1-(Prop-2-yn-1-yl)piperidine
Overview
Description
1-(Prop-2-yn-1-yl)piperidine is an organic compound with the molecular formula C₈H₁₃N. It belongs to the class of alkynylpiperidines, where a three-carbon alkyne group (prop-2-yn-1-yl) is attached to a six-membered piperidine ring structure .
Mechanism of Action
Target of Action
The specific primary targets of 1-(Prop-2-yn-1-yl)piperidine are currently unknown . Research suggests that some alkynylpiperidines, a group to which this compound belongs, can act as irreversible inhibitors of oxidases.
Mode of Action
Biochemical Pathways
It is known that the compound can act as a photosensitizer, generating reactive oxygen species such as singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) through energy transfer and a single electron transfer pathway . These reactive species can play an important role in various biochemical reactions.
Result of Action
The generation of reactive oxygen species, as mentioned earlier, can lead to various cellular responses, including oxidative stress and potential cell damage .
Biochemical Analysis
Biochemical Properties
1-(Prop-2-yn-1-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, some alkynylpiperidines, including this compound, can act as irreversible inhibitors of oxidases by binding to their active sites. This interaction can lead to the inhibition of enzyme activity, affecting various metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to induce apoptosis and cell cycle arrest in S-phase . These effects are crucial in understanding the compound’s potential therapeutic applications, particularly in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The compound’s key feature is the combination of the piperidine ring and the terminal alkyne group, which introduces potential reactivity. This reactivity allows the compound to bind to active sites of enzymes, leading to enzyme inhibition or activation. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can exhibit varying degrees of stability, which can impact their efficacy in in vitro and in vivo experiments . Long-term exposure to this compound may lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, piperine, a related compound, has been shown to have dose-dependent effects on various physiological systems . Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to inhibit oxidases suggests its involvement in oxidative metabolism. Additionally, piperidine derivatives have been shown to affect the bioavailability of other drugs by interacting with drug-metabolizing enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific tissues can impact its overall efficacy and toxicity.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
1-(Prop-2-yn-1-yl)piperidine can be synthesized through several methods. A common synthetic route involves the propargylation of piperidine. This process typically involves the reaction of piperidine with bromoacetylene under appropriate conditions to generate this compound . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Chemical Reactions Analysis
1-(Prop-2-yn-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of saturated piperidine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction results in saturated derivatives.
Scientific Research Applications
1-(Prop-2-yn-1-yl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Drug Development: The compound’s unique structure makes it a valuable intermediate in the development of new drugs with potential therapeutic effects.
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)piperidine can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1-prop-2-ynylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-6-9-7-4-3-5-8-9/h1H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSQLFOKTMSBEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30319899 | |
Record name | 1-(prop-2-yn-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30319899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5799-75-7 | |
Record name | 5799-75-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351580 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(prop-2-yn-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30319899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(prop-2-yn-1-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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